molecular formula C10H12ClNO3 B8397078 Ethyl 4-amino-3-chloro-5-methoxybenzoate

Ethyl 4-amino-3-chloro-5-methoxybenzoate

Cat. No. B8397078
M. Wt: 229.66 g/mol
InChI Key: DOPDILXOIGZJIR-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To ethyl 4-amino-3-methoxybenzoate (17.8 g, 91.2 mmol), were added acetonitrile (170 mL) and N-chlorosuccinimide (13.4 g, 100 mmol) in this order, and the mixture was stirred at 60° C. for two hours. The mixture was returned to room temperature, and the solvent in the mixture was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate:n-heptane/ethyl acetate=8/1 then 4/1) to obtain the title compound (158 g, 68.8 mmol).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[O:13][CH3:14].C(#N)C.[Cl:18]N1C(=O)CCC1=O>CCCCCCC.C(OCC)(=O)C>[NH2:1][C:2]1[C:3]([O:13][CH3:14])=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][C:12]=1[Cl:18] |f:3.4|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)OC
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
13.4 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Two
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to room temperature
DISTILLATION
Type
DISTILLATION
Details
the solvent in the mixture was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OCC)C=C1OC)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 68.8 mmol
AMOUNT: MASS 158 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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